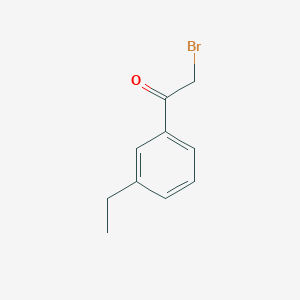

2-Bromo-1-(3-ethylphenyl)ethanone

説明

2-Bromo-1-(3-ethylphenyl)ethanone (CAS: 152074-06-1) is a brominated aromatic ketone characterized by a meta-substituted ethyl group on the phenyl ring. The ethyl substituent may influence electronic and steric properties, modulating reactivity in alkylation or nucleophilic substitution reactions, as seen in related compounds .

特性

IUPAC Name |

2-bromo-1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKCUQKZDFJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Bromo-1-(3-ethylphenyl)ethanone typically involves the bromination of 1-(3-ethylphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

化学反応の分析

2-Bromo-1-(3-ethylphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

科学的研究の応用

2-Bromo-1-(3-ethylphenyl)ethanone has several applications in scientific research:

作用機序

The mechanism of action of 2-Bromo-1-(3-ethylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

類似化合物との比較

Halogen-Substituted Analogs

- 2-Bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(2,4-dichlorophenyl)ethanone: These compounds, featuring electron-withdrawing chlorine substituents, exhibit enhanced electrophilicity at the ketone carbon, facilitating alkylation reactions. Microwave-assisted synthesis methods for such derivatives achieve high yields and reduced reaction times .

- However, this compound is noted as flammable and corrosive, highlighting safety considerations .

Hydroxy- and Methoxy-Substituted Analogs

- 2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: N/A): Synthesized via bromination of 4-hydroxyacetophenone with Br₂, this compound achieves a 64.7% yield and 90.2% purity . The hydroxyl group enables participation in hydrogen bonding, affecting crystallization behavior and solubility .

- 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5): The methoxy group’s electron-donating nature stabilizes intermediates in nucleophilic aromatic substitution, making this derivative a versatile intermediate in organic synthesis .

Multi-Substituted Derivatives

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5): With two methoxy groups, this compound exhibits a melting point of 81–83°C and a density of 1.422 g/cm³. It is synthesized via bromination of acetoveratrone in chloroform (84% yield) .

Physical and Chemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Density (g/cm³) | Key Reactivity Features |

|---|---|---|---|---|

| 2-Bromo-1-(3-ethylphenyl)ethanone | 152074-06-1 | Not reported | Not reported | Ethyl group enhances steric hindrance |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Not available | Not reported | Not reported | Hydroxyl group enables hydrogen bonding |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | Not reported | Not reported | Methoxy group stabilizes intermediates |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | 81–83 | 1.422 | High solubility in dichloromethane and ether |

生物活性

2-Bromo-1-(3-ethylphenyl)ethanone, with the chemical formula C10H11BrO, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C10H11BrO

- CAS Number : 152074-06-1

- Molecular Weight : 229.1 g/mol

Biological Activity Overview

The biological activity of 2-Bromo-1-(3-ethylphenyl)ethanone has been explored primarily in the context of its potential as an antimicrobial and anti-inflammatory agent. Research indicates that this compound may exhibit significant activity against various pathogens, including resistant strains of bacteria.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-Bromo-1-(3-ethylphenyl)ethanone possess notable antimicrobial properties. For instance, a study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Enterococcus faecalis | Significant Activity | |

| Corynebacterium diphtheriae | Notable Activity |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-Bromo-1-(3-ethylphenyl)ethanone has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The proposed mechanism of action for 2-Bromo-1-(3-ethylphenyl)ethanone involves:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival.

- Cytokine Modulation : It affects signaling pathways related to inflammation and immune response.

Studies suggest that the bromine atom in its structure plays a pivotal role in enhancing its reactivity with biological targets, leading to improved efficacy against pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study assessed various derivatives of 2-Bromo-1-(3-ethylphenyl)ethanone for their antimicrobial properties. Results indicated that modifications to the ethyl group significantly enhanced activity against Gram-positive bacteria.

- Inflammation Model Study : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。